2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride
Overview
Description
“2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1209361-53-4 . It has a molecular weight of 253.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is 2-chloro-N-(1-cyclopropyl-4-piperidinyl)acetamide hydrochloride . The InChI code is 1S/C10H17ClN2O.ClH/c11-7-10(14)12-8-3-5-13(6-4-8)9-1-2-9;/h8-9H,1-7H2,(H,12,14);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Synthesis and Biological Evaluation
A study by Nayak et al. (2014) described the synthesis of a compound closely related to 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride. This compound demonstrated notable in vitro antioxidant activities, along with in vivo analgesic and anti-inflammatory effects, highlighting its potential therapeutic applications (Nayak et al., 2014).
Unusual Products of Aqueous Chlorination
DellaGreca et al. (2009) investigated the reaction of a drug with hypochlorite, simulating wastewater disinfection. This study produced several products, including 2-chloro-N-acetamide derivatives, demonstrating the compound's relevance in environmental chemistry and potential utility in studying water treatment processes (DellaGreca et al., 2009).
Crystal Structure Analysis
Helliwell et al. (2011) analyzed the crystal structure of a compound similar to 2-chloro-N-acetamide, revealing intricate molecular interactions. This research is significant in the field of crystallography and molecular design (Helliwell et al., 2011).
Antibacterial Activity and QSAR Studies
Research by Desai et al. (2008) involved synthesizing and evaluating N-acetamide derivatives, including chloroacetamide analogs, for antibacterial activity. The study also conducted quantitative structure-activity relationship (QSAR) analyses, suggesting the compound's significance in developing new antibacterial agents (Desai et al., 2008).
Safety And Hazards
The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O.ClH/c11-7-10(14)12-8-3-5-13(6-4-8)9-1-2-9;/h8-9H,1-7H2,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSOIMDOKITGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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